Tofacitinib citrate

Catalog No.
S545530
CAS No.
540737-29-9
M.F
C22H28N6O8
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofacitinib citrate

CAS Number

540737-29-9

Product Name

Tofacitinib citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C22H28N6O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1

InChI Key

SYIKUFDOYJFGBQ-YLAFAASESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

CP 690,550, CP 690550, CP-690,550, CP-690550, CP690550, tasocitinib, tofacitinib, tofacitinib citrate, Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Rheumatoid Arthritis

Tofacitinib citrate is currently approved by the FDA for the treatment of moderate to severe rheumatoid arthritis in adults who have not responded adequately to disease-modifying antirheumatic drugs (DMARDs) or are intolerant to them. Several studies have investigated its efficacy and safety in this context:

  • A 2021 study published in Arthritis & Rheumatology compared the effectiveness of tofacitinib citrate with adalimumab, another commonly used treatment for rheumatoid arthritis. The study found that both medications were similarly effective in improving disease symptoms. Source:
  • A 2019 Cochrane Review analyzed data from multiple clinical trials and concluded that tofacitinib citrate was more effective than placebo in reducing pain and joint swelling in patients with rheumatoid arthritis. However, the review also highlighted potential safety concerns associated with the drug, such as an increased risk of infections. Source

Other Potential Applications

Beyond rheumatoid arthritis, tofacitinib citrate is being explored for its potential use in treating various other conditions, including:

  • Psoriatic Arthritis: Studies suggest that tofacitinib citrate may be effective in reducing symptoms of psoriatic arthritis, a chronic inflammatory condition affecting both joints and skin. Source
  • Ulcerative Colitis: Research indicates that tofacitinib citrate could be a promising treatment option for ulcerative colitis, a chronic inflammatory bowel disease. Source:
  • Alopecia Areata: Early studies suggest that tofacitinib citrate might promote hair growth in individuals with alopecia areata, an autoimmune disorder causing hair loss. Source:

Tofacitinib citrate is a salt form of tofacitinib, which is chemically classified as a Janus kinase inhibitor. This compound has the chemical formula C22H28N6O8C_{22}H_{28}N_{6}O_{8} and is known for its role in modulating immune responses by inhibiting the activity of Janus kinases, which are critical in the signaling pathways of various cytokines involved in inflammation and immune regulation .

Tofacitinib acts by inhibiting JAK enzymes. JAKs are involved in transmitting signals within cells of the immune system []. By blocking JAKs, tofacitinib can suppress the activation and proliferation of immune cells that contribute to inflammation in autoimmune diseases [].

During its synthesis and metabolism. The primary reactions include:

  • Desalting reactions: Involves the removal of ionic components to yield the citrate form .
  • Hydrolysis: Tofacitinib can be hydrolyzed under specific conditions, affecting its pharmacological activity.
  • Conjugation: The compound can undergo metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites .

Tofacitinib citrate exhibits significant biological activity by inhibiting Janus kinases 1 and 3. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in immune responses. Clinical applications include:

  • Rheumatoid Arthritis: Reduces inflammation and joint damage.
  • Psoriatic Arthritis: Alleviates symptoms associated with skin and joint manifestations.
  • Ulcerative Colitis: Helps manage inflammatory bowel disease symptoms .

The synthesis of tofacitinib citrate has been optimized through various methods:

  • Solvent-free synthesis: A recent industrial approach utilizes ambient conditions without solvents to reduce costs and environmental impact .
  • Multi-step synthesis: Traditional methods involve several steps including protection-deprotection strategies and crystallization processes to achieve high purity .
  • Potentiometric methods: These are employed to determine the citrate content accurately during synthesis .

Tofacitinib citrate is primarily used in:

  • Pharmaceutical formulations: As an active pharmaceutical ingredient for treating autoimmune diseases.
  • Research: Investigated for potential applications in other conditions such as COVID-19 due to its immunomodulatory effects .
  • Transplant medicine: Studied for preventing organ rejection in transplant patients .

Interaction studies have shown that tofacitinib citrate can interact with various drugs, particularly those affecting liver enzyme systems:

  • Cytochrome P450 inhibitors (e.g., ketoconazole) may increase plasma levels of tofacitinib.
  • CYP inducers (e.g., rifampicin) can reduce its effectiveness by increasing metabolism rates .
    Adverse effects reported include nausea, headaches, and more severe immunologic reactions such as infections due to immune suppression .

Tofacitinib citrate shares similarities with other Janus kinase inhibitors but has unique properties that distinguish it:

Compound NameMechanismIndicationsUnique Features
BaricitinibJanus kinase inhibitorRheumatoid arthritisApproved for COVID-19 treatment
RuxolitinibJanus kinase inhibitorMyelofibrosisSelective for JAK1 and JAK2
FilgotinibJanus kinase inhibitorRheumatoid arthritisHigher selectivity for JAK1
UpadacitinibJanus kinase inhibitorRheumatoid arthritisOnce-daily dosing

Tofacitinib citrate's unique formulation allows for flexible dosing and potentially fewer side effects compared to some alternatives. Its efficacy across multiple autoimmune conditions further highlights its versatility as a therapeutic agent.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

504.19686187 g/mol

Monoisotopic Mass

504.19686187 g/mol

Heavy Atom Count

36

Appearance

Powder

UNII

O1FF4DIV0D

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Xeljanz in combination with methotrexate (MTX) is indicated for the treatment of moderate to severe active rheumatoid arthritis (RA) in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying antirheumatic drugs.Xeljanz can be given as monotherapy in case of intolerance to MTX or when treatment with MTX is inappropriate (see sections 4.4 and 4.5).
Treatment of rheumatoid arthritis.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L04AA29

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

540737-29-9

Wikipedia

Tofacitinib citrate

FDA Medication Guides

Xeljanz
Tofacitinib Citrate
SOLUTION;ORAL
TABLET;ORAL
PFIZER
PF PRISM CV
12/14/2021
Xeljanz XR
Tofacitinib Citrate
TABLET, EXTENDED RELEASE;ORAL
PFIZER
12/14/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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